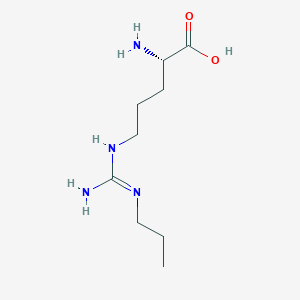

N-omega-Propyl-L-arginine

概要

説明

準備方法

合成経路と反応条件

N-オメガ-プロピル-L-アルギニンは、アルギニン分子の修飾を含む一連の化学反応によって合成できますこれは、アルキル化反応やアミド化反応を含むさまざまな化学反応によって達成できます .

工業生産方法

N-オメガ-プロピル-L-アルギニンの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、反応と精製工程を促進するために、特殊な機器や試薬の使用が含まれる場合があります。 この化合物は通常、固体形で製造され、安定性を維持するために管理された条件下で保管されます .

化学反応の分析

反応の種類

N-オメガ-プロピル-L-アルギニンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化反応を起こし、酸化された誘導体が生成されます。

還元: 還元反応は、化合物を異なる化学的性質を持つ還元形に変換することができます。

一般的な試薬と条件

N-オメガ-プロピル-L-アルギニンの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、所望の化学変換を達成するために最適化されています .

生成される主な生成物

N-オメガ-プロピル-L-アルギニンの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 例えば、酸化反応は酸化された誘導体を生成し、置換反応は化合物の置換された類似体を生成する可能性があります .

科学研究への応用

N-オメガ-プロピル-L-アルギニンは、次のような幅広い科学研究への応用があります。

化学: この化合物は、さまざまな化学反応や研究において、その反応性と性質を調べるために試薬として使用されています。

生物学: 生物学研究において、N-オメガ-プロピル-L-アルギニンは、細胞プロセスやシグナル伝達経路における一酸化窒素合成酵素の役割を研究するために使用されています。

医学: この化合物は、さまざまな神経障害に関与する神経型一酸化窒素合成酵素の阻害剤としての治療の可能性について調査されています。

科学的研究の応用

Pharmacological Properties

NPA is recognized for its ability to selectively inhibit nNOS, which plays a critical role in the production of nitric oxide (NO), a crucial signaling molecule in the nervous system. The compound demonstrates competitive inhibition, making it a valuable tool in studying the physiological and pathological roles of NO in various biological systems.

Neurological Studies

NPA has been extensively used in neurological research to understand the role of NO in neurodegenerative diseases and psychiatric disorders. For instance, studies have shown that NPA can block the effects of phencyclidine (PCP) on locomotor activity and prepulse inhibition in mice, suggesting its potential use in exploring schizophrenia models .

Cardiovascular Research

In cardiovascular studies, NPA has been utilized to investigate its protective effects against reperfusion injury in skeletal muscle. Research indicates that NPA can mitigate oxidative stress and improve recovery following ischemic events, highlighting its potential therapeutic applications in heart disease .

Cancer Research

The compound's role in modulating inflammation through NO pathways has implications for cancer research. By inhibiting nNOS, NPA may influence tumor microenvironments and enhance the efficacy of certain chemotherapeutic agents .

Effects on Ischemic Injury

A notable study by Gowda et al. (2004) demonstrated that NPA significantly reduced tissue damage and improved functional recovery in models of skeletal muscle ischemia. The findings suggest that targeting nNOS with NPA could be a promising strategy for enhancing recovery post-injury .

Impact on Neurobehavioral Outcomes

Klamer et al. (2004) investigated the effects of NPA on neurobehavioral outcomes related to PCP-induced behaviors in mice. The study concluded that NPA effectively normalized locomotor activity disrupted by PCP, supporting its potential use as a therapeutic agent in treating psychotic disorders .

作用機序

N-オメガ-プロピル-L-アルギニンは、神経型一酸化窒素合成酵素を阻害することによってその効果を発揮します。この酵素は、さまざまな生理学的プロセスに関与するシグナル伝達分子である一酸化窒素の生成を担当しています。 この酵素を阻害することにより、N-オメガ-プロピル-L-アルギニンは一酸化窒素の生成を抑制し、それによって細胞シグナル伝達と機能へのその影響を調節します .

類似化合物の比較

類似化合物

N-オメガ-プロピル-L-アルギニンに類似する化合物には、他のアルギニン誘導体や一酸化窒素合成酵素阻害剤が含まれ、例えば以下のようなものがあります。

- N-オメガ-ニトロ-L-アルギニン

- N-オメガ-メチル-L-アルギニン

- N-オメガ-ヒドロキシ-L-アルギニン .

独自性

N-オメガ-プロピル-L-アルギニンは、神経型一酸化窒素合成酵素の阻害剤として、その高い選択性と効力で独特です。 この選択性は、酵素の他のアイソフォームに影響を与えることなく、一酸化窒素の生成を標的的に調節することができるため、研究や潜在的な治療用途において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Similar compounds to N-Omega-Propyl-L-Arginine include other arginine derivatives and nitric oxide synthase inhibitors, such as:

- N-Omega-Nitro-L-Arginine

- N-Omega-Methyl-L-Arginine

- N-Omega-Hydroxy-L-Arginine .

Uniqueness

This compound is unique due to its high selectivity and potency as an inhibitor of neuronal nitric oxide synthase. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it allows for targeted modulation of nitric oxide production without affecting other isoforms of the enzyme .

生物活性

N-omega-Propyl-L-arginine (NPA) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), which plays a significant role in various physiological and pathological processes. This article provides an overview of the biological activity of NPA, including its mechanisms, effects on various conditions, and relevant research findings.

NPA selectively inhibits nNOS with a potency that is significantly higher than its effects on inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS). Specifically, it has been reported to be 3158-fold more selective for nNOS compared to iNOS and 149-fold compared to eNOS . The inhibition mechanism involves reversible binding at the arginine substrate site of the enzyme, which prevents the conversion of L-arginine to nitric oxide (NO) and L-citrulline.

Biological Effects

-

Neuroprotective Effects :

- NPA has shown promising results in models of epilepsy. In studies involving kainic acid-induced status epilepticus in mice, NPA treatment significantly reduced seizure severity and duration, as well as the frequency of epileptiform spikes. It also decreased neuronal activity and gliosis, suggesting its potential as a neuroprotective agent in epilepsy management .

- Cardiovascular Effects :

- Role in Pain Management :

Table 1: Summary of Key Studies on this compound

特性

IUPAC Name |

(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMXURITGZJPKB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN=C(N)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332245 | |

| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137361-05-8 | |

| Record name | Nω-Propyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137361-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nω-Propyl-L-arginine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9U4R2AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-omega-Propyl-L-arginine interact with its target and what are the downstream effects?

A1: this compound (NPLA) acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS). [, , , ] This selectivity arises from its ability to bind to nNOS in the presence of calcium ions (Ca2+) and calmodulin (CaM), leading to a time- and concentration-dependent suppression of nitric oxide (NO) formation. [] This suppression is reversible and occurs through a first-order kinetic process. [] While NPLA can bind to nNOS rapidly, the subsequent conformational change induced by Ca2+/CaM binding slows down its dissociation, leading to prolonged inhibition. [] By inhibiting nNOS, NPLA reduces the production of NO, a key signaling molecule involved in various physiological processes, including vasodilation. [, , , , , ]

Q2: What insights do we have regarding the selectivity of this compound for nNOS?

A2: While this compound (NPLA) is widely recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS), some studies have raised questions about its absolute selectivity, particularly in in vivo settings. [] Research investigating the effects of NPLA on reperfusion injury in rat skeletal muscle found that NPLA treatment influenced both nNOS and eNOS mRNA and protein levels. [] This observation suggests that the in vivo effects of NPLA might not be solely attributed to nNOS inhibition and could involve interactions with other NOS isoforms. [] Therefore, further research is needed to fully elucidate the in vivo mechanisms of action of NPLA and confirm its selectivity profile across different experimental models.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。